
5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline, commonly known as DETA NONOate, is a chemical compound that has been widely used in scientific research as a nitric oxide donor. Nitric oxide (NO) is a signaling molecule that plays a critical role in various physiological and pathological processes in the human body. DETA NONOate is a potent NO donor that has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammation.
作用机制
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate releases 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline in a controlled and sustained manner, which can activate various signaling pathways in the human body. This compound activates the soluble guanylate cyclase (sGC) enzyme, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation.
Biochemical and physiological effects:
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been shown to have various biochemical and physiological effects in the human body. It can induce vasodilation, which can improve blood flow and reduce blood pressure. It can also inhibit platelet aggregation, which can reduce the risk of blood clots. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues and organs.
实验室实验的优点和局限性
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has several advantages for lab experiments. It is a potent and selective 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline donor that can be used to study the effects of this compound on various physiological processes. It can also be used to investigate the potential therapeutic applications of this compound in various diseases. However, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has some limitations for lab experiments. It can be unstable and decompose rapidly, which can affect the accuracy and reproducibility of the experiments. It can also have cytotoxic effects at high concentrations, which can limit its use in cell culture studies.
未来方向
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has great potential for future research in various fields. One potential direction is to investigate its therapeutic applications in cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure. Another direction is to study its effects on cancer cells and its potential as an anti-cancer agent. Additionally, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate can be used to investigate the role of 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline in various physiological and pathological processes, such as inflammation, oxidative stress, and neurodegenerative diseases. Further research is needed to fully understand the potential of DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate and its applications in various fields of research.
Conclusion:
In conclusion, DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate is a potent this compound donor that has been extensively studied for its potential therapeutic applications in various diseases. It releases this compound in a controlled and sustained manner, which can activate various signaling pathways in the human body. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential of DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate and its applications in various fields of research.
合成方法
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate can be synthesized by reacting 2-nitro-5-(3,5-dimethyl-1-piperazinyl)aniline with 2-chloroethyl phenoxyacetate in the presence of a base, such as sodium carbonate. The reaction yields DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate as a yellow solid.
科学研究应用
DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been widely used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a critical role in various physiological and pathological processes in the human body. DETA 5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)aniline5-(3,5-dimethyl-1-piperazinyl)-2-nitro-N-(2-phenoxyethyl)anilineate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammation.
属性
IUPAC Name |
5-(3,5-dimethylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-13-23(14-16(2)22-15)17-8-9-20(24(25)26)19(12-17)21-10-11-27-18-6-4-3-5-7-18/h3-9,12,15-16,21-22H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGZFJXEGLRVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4994595.png)
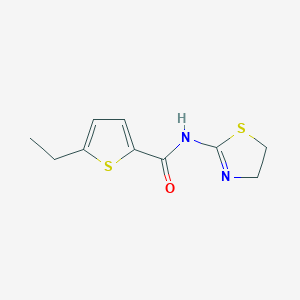
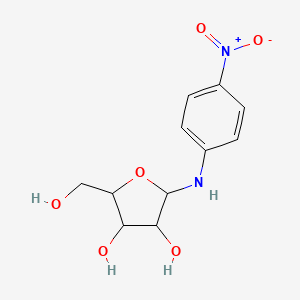
![3-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4994609.png)
![3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4994610.png)
![11-(2-hydroxyethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4994615.png)
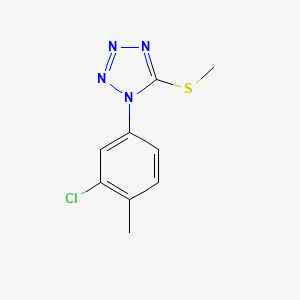
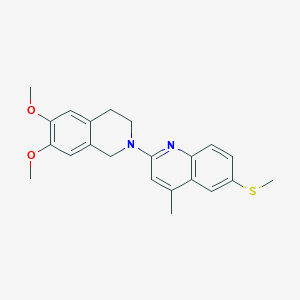
![2-[5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4994650.png)
![N-ethyl-6-methyl-5-[5-(tetrahydro-2H-pyran-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B4994654.png)
![3-({[(4-iodo-2-methylphenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4994662.png)
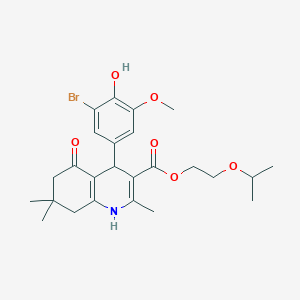
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole](/img/structure/B4994672.png)